molecular formula C14H12ClNO2 B6386920 2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid CAS No. 1261911-09-4

2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6386920
CAS No.: 1261911-09-4
M. Wt: 261.70 g/mol
InChI Key: YKZPAYOKCAAJRQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chloro group at the second position, an ethylphenyl group at the fifth position, and a carboxylic acid group at the third position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 4-ethylbenzene.

    Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura coupling, is employed to attach the 4-ethylphenyl group to the pyridine ring.

    Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the third position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate for deprotonation.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Pyridines: Formed through substitution reactions.

    Alcohols and Ketones: Formed through oxidation and reduction reactions.

    Esters: Formed through esterification reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro group and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-methylphenyl)pyridine-3-carboxylic acid
  • 2-Chloro-5-(4-isopropylphenyl)pyridine-3-carboxylic acid
  • 2-Chloro-5-(4-tert-butylphenyl)pyridine-3-carboxylic acid

Uniqueness

2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds .

Properties

IUPAC Name

2-chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-2-9-3-5-10(6-4-9)11-7-12(14(17)18)13(15)16-8-11/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZPAYOKCAAJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687068
Record name 2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-09-4
Record name 2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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